Isotretinoin
Overview
Description
It is widely used in dermatology for the treatment of acne and photoaging, and in oncology for the treatment of acute promyelocytic leukemia . Tretinoin is known for its ability to regulate epithelial cell growth and differentiation, making it a valuable compound in both medical and cosmetic applications .
Mechanism of Action
Target of Action
Isotretinoin, also known as 13-cis-retinoic acid, primarily targets the sebaceous glands in the skin . It also interacts with nuclear retinoic acid receptors (RARs), which serve as transcription factors that promote cell differentiation and apoptosis .
Mode of Action
This compound produces its effects through altering progress through the cell cycle, cell differentiation, survival, and apoptosis . These actions reduce sebum production, preventing the blockage of pores, and growth of acne causing bacteria . This compound and 4-oxo-isotretinoin both significantly reduce the production of sebum .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses inflammation, regulates cell growth, reduces sebum production, and inhibits bacterial growth . It also influences the AKT/mTORC1 signaling pathway, which enhances the transactivation of lipogenic and proinflammatory transcription factors . This compound enhances the expression of p53, FoxO1, and FoxO3 in the sebaceous glands of acne patients .
Pharmacokinetics
This compound is a highly lipophilic drug, meaning it has a strong affinity for fat. Its bioavailability is improved when taken with food . Following absorption, this compound is distributed and eliminated with harmonic mean half-lives of 1.3 and 17.4 hours, respectively . It is primarily eliminated from the body through feces and urine .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in sebum production, prevention of pore blockages, and a decrease in acne-causing bacteria . It also induces sebocyte apoptosis and depletes BLIMP1 (+) sebocyte progenitor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound may have a negative impact on the GH-IGF-I axis, leading to a reduction in IGF-I and IGFBP3 serum levels . It is also suggested that this compound may act as an environmental trigger to autoimmunity in genetically susceptible individuals .
Biochemical Analysis
Biochemical Properties
Isotretinoin plays a crucial role in biochemical reactions by influencing cell differentiation, apoptosis, and sebum production. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound and its metabolite 4-oxo-isotretinoin significantly reduce sebum production by inducing apoptosis in sebocytes . It also interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in gene transcription regulation .
Cellular Effects
This compound affects various types of cells and cellular processes. It reduces the size of sebaceous glands and decreases sebum production, which helps in treating acne . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It alters the expression of genes involved in cell cycle regulation, differentiation, and apoptosis . This compound also impacts immune mechanisms and chemotaxis of monocytes, reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound binds to nuclear receptors such as RARs and RXRs, forming heterodimers that regulate gene transcription . This binding alters the conformation of the receptors, affecting the binding of other proteins that either induce or repress transcription of target genes . This compound also undergoes reversible cis-trans isomerization to all-trans-retinoic acid, which further influences its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is unstable to light, oxygen, and heat, and its degradation is minimized by storage under an inert gas such as argon . Over time, this compound can lead to significant changes in laboratory parameters, such as increased triglycerides and liver aminotransferases . Long-term effects on cellular function include alterations in lipid metabolism and potential hepatotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic administration of this compound in mice has been shown to increase depression-related behaviors . High doses of this compound can lead to significant reductions in the volume of meibomian acinar tissue and other adverse effects such as alopecia and weight loss . These studies highlight the importance of dosage in determining the therapeutic and adverse effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes 4-hydroxylation to form 4-hydroxy-13-cis-retinoic acid, which is further oxidized to 4-oxo-13-cis-retinoic acid . These metabolites play a role in reducing sebum production and influencing cellular processes. This compound also affects metabolic flux and metabolite levels, particularly in lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly metabolized and does not accumulate in the liver or other organs . This compound interacts with cellular retinoic acid-binding proteins (CRABPs) and is transported to target tissues where it exerts its effects . The distribution of this compound in tissues is influenced by its binding to plasma proteins and its rapid metabolism .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is primarily located in the nuclear fraction of cells, where it can interact with nuclear receptors and influence gene transcription . This localization is crucial for its role in regulating gene expression and cellular processes. The presence of this compound in the nucleus allows it to exert its effects on target genes and pathways involved in cell differentiation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tretinoin involves the hydrolysis of vitamin A acetate under alkaline conditions to obtain vitamin A. This is followed by an oxidation reaction using ruthenium chloride in an oxygen atmosphere, catalyzed by triphenylphosphine in an ionic liquid, to yield tretinoin . Another method involves a stereospecific synthesis process using substituted triphenyl phosphine salt and beta-formyl crotonic acid as raw materials. This process includes a Wittig reaction under alkaline conditions, followed by isomerization using a palladium or rhodium compound to obtain tretinoin with the desired configuration .
Industrial Production Methods
Industrial production of tretinoin typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. The process involves careful control of reaction parameters such as temperature, pH, and catalyst concentration to ensure the efficient conversion of raw materials to tretinoin .
Chemical Reactions Analysis
Types of Reactions
Tretinoin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to photochemical and oxidative degradation, which can affect its stability and efficacy .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of tretinoin include alkaline solutions for hydrolysis, ruthenium chloride for oxidation, and palladium or rhodium compounds for isomerization . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Major Products Formed
The major product formed from the synthesis of tretinoin is all-trans retinoic acid. During its degradation, tretinoin can form various by-products, including isotretinoin and other retinoid compounds .
Scientific Research Applications
Tretinoin has a wide range of scientific research applications:
Chemistry: Tretinoin is used as a model compound in studies of retinoid chemistry and photostability.
Biology: It is used to study cell differentiation and proliferation, particularly in epithelial cells.
Medicine: Tretinoin is a key treatment for acne and acute promyelocytic leukemia. .
Comparison with Similar Compounds
Similar Compounds
Isotretinoin: Another retinoid used primarily for severe acne. It has a similar structure but different pharmacological properties.
Adapalene: A third-generation retinoid used for acne treatment. It is more stable and less irritating than tretinoin.
Tazarotene: A retinoid used for psoriasis and acne.
Uniqueness of Tretinoin
Tretinoin is unique among retinoids due to its strong clinical evidence for both acne and anti-aging treatments. It is the most extensively studied retinoid for photoaging and has a well-established safety and efficacy profile . Its ability to induce cell differentiation makes it a valuable treatment for acute promyelocytic leukemia, a feature not shared by other retinoids .
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Record name | tretinoin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tretinoin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
Record name | Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
<0.1 g/100 mL | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
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Mechanism of Action |
Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
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CAS No. |
302-79-4, 97950-17-9 | |
Record name | Retinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Retinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
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Record name | Tretinoin | |
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Record name | tretinoin | |
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Record name | Retinoic acid | |
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Record name | Retinoic acid | |
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Record name | Tretinoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
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Record name | TRETINOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
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Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
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Melting Point |
181 °C | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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